Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Descripción

Introduction to Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

Chemical Identity and Structural Formula

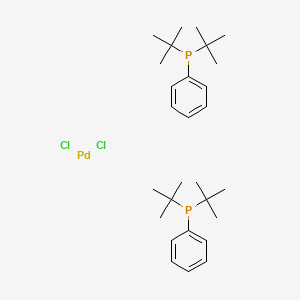

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a coordination compound with the molecular formula C₂₈H₄₆Cl₂P₂Pd and a molecular weight of 621.94 g/mol . Its IUPAC name reflects its composition: two di-tert-butylphenylphosphine ligands (each containing a tert-butyl-substituted phenyl group and a phosphorus atom) coordinated to a palladium(II) center, along with two chloride ligands.

The structure adopts a square planar geometry , a common arrangement for palladium(II) complexes, with the palladium atom in the +2 oxidation state. Steric hindrance from the bulky tert-butyl groups on the phosphine ligands plays a critical role in stabilizing the complex and influencing its reactivity.

Historical Development in Organometallic Chemistry

The development of dichlorobis(di-tert-butylphenylphosphine)palladium(II) is rooted in the evolution of palladium-catalyzed cross-coupling reactions. Early palladium complexes, such as bis(triphenylphosphine)palladium chloride, served as precursors for active catalysts but faced limitations due to instability and poor substrate tolerance.

The introduction of bulky phosphine ligands , such as di-tert-butylphenylphosphine, addressed these challenges by enhancing steric protection and electronic donation. This innovation improved catalytic efficiency and selectivity, particularly in reactions involving sterically hindered substrates.

Key Milestones :

- Synthesis : The compound is typically synthesized via ligand substitution, where palladium(II) chloride reacts with di-tert-butylphenylphosphine ligands in anhydrous solvents under inert conditions.

- Catalytic Applications : Its role in Suzuki, Heck, and Sonogashira couplings emerged as a response to the need for robust catalysts in industrial-scale synthesis.

Role in Modern Catalytic Systems

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) functions as a precatalyst in cross-coupling reactions, generating catalytically active palladium(0) species in situ. Its steric and electronic properties make it ideal for demanding synthetic transformations.

Catalytic Mechanisms

The compound participates in the Palladium Catalytic Cycle , which involves:

- Oxidative Addition : Palladium(0) reacts with electrophilic substrates (e.g., aryl halides).

- Transmetallation : Exchange of organometallic reagents (e.g., boronic acids, organozinc compounds).

- Reductive Elimination : Formation of carbon-carbon bonds and regeneration of the active catalyst.

Key Applications

- Suzuki-Miyaura Coupling : Facilitates biaryl bond formation between aryl halides and boronic acids. The steric bulk of the ligands enhances selectivity for less reactive aryl chlorides.

- Heck Reaction : Catalyzes alkene functionalization, enabling the synthesis of substituted alkenes.

- Sonogashira Coupling : Promotes alkynyl bond formation between terminal alkynes and aryl halides.

Comparative Advantages :

| Catalyst | Ligands | Steric Bulk | Substrate Tolerance |

|---|---|---|---|

| Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | Di-tert-butylphenylphosphine | High | Broad |

| Bis(triphenylphosphine)palladium(II) chloride | Triphenylphosphine | Moderate | Limited |

| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Low | Moderate |

Data sourced from MSE Supplies, Sigma-Aldrich, and ACS Publications.

Propiedades

IUPAC Name |

ditert-butyl(phenyl)phosphane;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRAWADYXIGHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34409-44-4 | |

| Record name | Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is primarily used as a catalyst in various cross-coupling reactions. Its primary targets are the reactants in these reactions, which it helps to combine into a single product.

Mode of Action

As a catalyst, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) facilitates the cross-coupling reactions by providing a platform for the reactants to interact

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These pathways are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis.

Result of Action

The result of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)'s action is the successful completion of the cross-coupling reactions it catalyzes. It enables the formation of complex organic compounds from simpler reactants.

Análisis Bioquímico

Biochemical Properties

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) plays a crucial role in biochemical reactions as an effective catalyst. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with biomolecules is primarily through its palladium center, which coordinates with the substrates and promotes the catalytic cycle . This interaction enhances the efficiency of biochemical reactions, making it a valuable asset in synthetic chemistry.

Cellular Effects

The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which may affect cellular components and processes . These effects are crucial for understanding the compound’s role in biochemical applications and its potential impact on cellular health.

Molecular Mechanism

At the molecular level, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with substrates, facilitating the catalytic cycle and promoting the formation of desired products . This mechanism involves enzyme inhibition or activation, depending on the specific reaction and substrates involved. The compound’s ability to modulate gene expression further highlights its significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring consistent catalytic activity . Prolonged exposure may lead to degradation, affecting its efficacy and potential cellular impact.

Dosage Effects in Animal Models

The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effective catalytic activity. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in biochemical applications . Understanding these dosage effects is crucial for safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s catalytic activity influences metabolic flux and metabolite levels, contributing to the overall efficiency of metabolic processes

Transport and Distribution

The transport and distribution of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and efficacy in biochemical reactions, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exhibits specific subcellular localization, affecting its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its catalytic effects . Understanding these localization mechanisms is crucial for optimizing the compound’s use in biochemical research and applications.

Actividad Biológica

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) (Pd(dtbppt)2) is a palladium complex that has garnered attention for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. However, its biological activity, including potential therapeutic applications and cellular interactions, is an area of ongoing research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H46Cl2P2Pd

- Molecular Weight : 621.94 g/mol

- CAS Number : 34409-44-4

- Physical State : Solid (melting point 260-264 °C)

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) primarily functions as a catalyst in various biochemical reactions. Its mechanism involves:

- Coordination with Substrates : The palladium center coordinates with substrates, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

- Catalytic Cycles : It promotes catalytic cycles through the formation of reactive intermediates, which can influence cellular processes and signaling pathways.

Cellular Effects

Research indicates that Pd(dtbppt)2 can modulate cellular functions by influencing:

- Cell Signaling Pathways : The compound may alter gene expression and metabolic pathways.

- Metabolic Flux : Its catalytic activity can affect metabolite levels, impacting overall cellular metabolism.

Dosage and Toxicity

Studies have shown that the biological effects of Pd(dtbppt)2 vary with dosage:

- Low Doses : Exhibit minimal toxicity while maintaining effective catalytic activity.

- High Doses : Can lead to adverse effects, emphasizing the need for dosage optimization in therapeutic contexts.

Subcellular Localization

The compound's activity is also influenced by its distribution within cells:

- Transport Mechanisms : Pd(dtbppt)2 interacts with transporters and binding proteins that affect its localization.

- Targeting Signals : Post-translational modifications may direct the compound to specific organelles, enhancing its catalytic effects.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of palladium complexes similar to Pd(dtbppt)2. For instance:

- A study reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli using palladium complexes with phosphine ligands. The IC50 values indicated potent inhibition, suggesting potential applications in antimicrobial therapy .

| Compound | Target Bacteria | IC50 (nM) |

|---|---|---|

| Pd(dtbppt)2 | Staphylococcus aureus | 10.06 ± 1.49 |

| Escherichia coli | 22.83 ± 3.21 |

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that Pd(dtbppt)2 and related compounds exhibit varying degrees of cytotoxic effects on cancer cell lines:

Aplicaciones Científicas De Investigación

Key Applications

Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is primarily employed in several significant chemical reactions:

-

Cross-Coupling Reactions :

- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds by coupling aryl halides with arylboronic acids.

- Heck Reaction : Enables the coupling of alkenes with aryl halides, forming substituted alkenes.

- Sonogashira Coupling : Promotes the reaction between terminal alkynes and aryl halides to produce substituted alkynes.

- Negishi Coupling : Catalyzes the coupling of organozinc reagents with halides or pseudohalides.

-

Synthesis of Pharmaceuticals :

- Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For example, it plays a critical role in synthesizing substituted tetracyclines by facilitating key carbon-carbon bond formations during the reaction process.

-

Material Science Applications :

- Engaged in the development of new materials, such as polymers and nanomaterials, through cross-coupling techniques that enable the construction of complex molecular architectures.

Comparative Advantages

The unique structure of Pd(dtbppt)₂ provides several advantages over other palladium catalysts:

- Stability : Compared to other palladium complexes, Pd(dtbppt)₂ exhibits enhanced stability towards air and moisture, allowing for easier handling in laboratory settings.

- Substrate Tolerance : It demonstrates broad substrate compatibility, effectively catalyzing reactions involving various aryl halides and organometallic reagents.

- Selectivity : The sterically hindered ligands contribute to improved selectivity in product formation, which is crucial for synthesizing complex molecules with specific functionalities.

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the Suzuki-Miyaura coupling reaction, researchers utilized Pd(dtbppt)₂ to synthesize biaryl compounds from arylboronic acids and aryl halides. The catalyst demonstrated high efficiency and selectivity, producing yields exceeding 90% under optimized conditions.

Case Study 2: Pharmaceutical Synthesis

Another investigation highlighted the role of Pd(dtbppt)₂ in synthesizing substituted tetracyclines. The catalyst facilitated a critical step involving the introduction of a carboxaldehyde group onto the tetracycline scaffold through a carbon monoxide-mediated reaction, showcasing its effectiveness in pharmaceutical applications.

Summary Table of Comparative Palladium Catalysts

| Catalyst Name | Structure | Unique Features |

|---|---|---|

| Pd(dtbppt)₂ | Pd(dtbppt)₂ | High stability; broad substrate tolerance |

| Dichlorobis(triphenylphosphine)palladium(II) | Pd(PPh₃)₂Cl₂ | More bulky triphenyl groups; different reactivity |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Zero oxidation state; stable under air |

Comparación Con Compuestos Similares

Table 1: Structural Parameters of Selected Palladium(II) Complexes

| Compound Name | Pd–Cl Bond Length (Å) | Pd–P Bond Length (Å) | Geometry | Ligand Steric Bulk |

|---|---|---|---|---|

| Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | – | – | Trans | High (tert-butyl) |

| trans-Dichloridobis(triphenylphosphine)palladium(II) | 2.3111 | 2.3721 | Trans | Moderate (phenyl) |

| trans-Dichloridobis{[4-(dimethylamino)-phenyl]diphenylphosphane}palladium(II) | 2.2955 | 2.3398 | Trans | Moderate (modified aryl) |

| cis-Dichlorobis(methyldiphenylphosphine)palladium(II) | – | – | Cis | Moderate (methyl/phenyl) |

- Ligand Effects : The tert-butyl groups in the target compound create significant steric hindrance, which stabilizes the palladium center and prevents ligand dissociation during catalysis . In contrast, triphenylphosphine-based complexes (e.g., CAS 13965-03-2) exhibit lower steric bulk, leading to faster ligand exchange but reduced selectivity .

- Bond Lengths : The Pd–P bond in the target compound is expected to be shorter than in triphenylphosphine analogs (e.g., 2.3398 Å vs. 2.3721 Å), reflecting stronger metal-ligand interactions due to electron-donating tert-butyl groups .

Catalytic Performance

Physical and Chemical Properties

Table 3: Key Physicochemical Properties

| Property | Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | trans-Dichloridobis(triphenylphosphine)palladium(II) | Dichlorobis(benzonitrile)palladium(II) |

|---|---|---|---|

| Molecular Weight (g/mol) | 621.94 | 701.9 | 383.55 |

| Solubility | Insoluble in H₂O; soluble in polar organic solvents | Insoluble in H₂O; soluble in DCM, THF | Soluble in acetonitrile, DMF |

| Melting Point | 260–264°C (dec.) | 205°C (dec.) | 129–130°C |

| Air Sensitivity | High | Moderate | Low |

- Handling : The air sensitivity of the target compound necessitates rigorous inert-atmosphere techniques, unlike Dichlorobis(triphenylphosphine)palladium(II), which is less moisture-sensitive .

Métodos De Preparación

Key features:

- The reaction is usually conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphine ligands.

- Solvents such as tetrahydrofuran or dichloromethane are commonly employed.

- The reaction temperature is typically mild to moderate (room temperature to 60 °C).

- Purification is achieved by recrystallization or filtration to remove unreacted ligands or palladium salts.

Detailed Preparation Methods and Conditions

Reaction Mechanism Insights

- The palladium(II) chloride acts as a metal center coordinating with two di-tert-butylphenylphosphine ligands.

- The bulky tert-butyl groups on the phosphine ligands provide steric hindrance, enhancing the stability of the complex.

- The chloride ligands remain coordinated to palladium, completing the square planar geometry typical of Pd(II) complexes.

- The reaction proceeds via ligand substitution, where phosphine displaces weaker ligands or solvent molecules coordinated to palladium.

Industrial Scale Considerations

- Larger scale synthesis involves careful control of temperature, inert atmosphere, and stoichiometry to maximize yield and purity.

- Recycling of the catalyst and unreacted ligands is often implemented to reduce costs.

- Potassium carbonate or sodium carbonate bases are used to maintain neutral to slightly basic conditions, preventing phosphine oxidation and palladium precipitation.

- Purification often involves solvent extraction and recrystallization steps to achieve >99% purity, critical for catalytic performance.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale Preparation | Industrial Scale Preparation |

|---|---|---|

| Palladium source | PdCl2 (solid) | PdCl2 or PdCl2 dimer |

| Ligand | Di-tert-butylphenylphosphine (2 equiv.) | Same, with potential recycling |

| Solvent | Tetrahydrofuran, dichloromethane | Tetrahydrofuran preferred for scalability |

| Atmosphere | Nitrogen or argon (inert) | Strict inert atmosphere to prevent oxidation |

| Temperature | Room temperature to 60 °C | Controlled 50-60 °C |

| Base | Sometimes none or mild base (K2CO3) | Potassium carbonate or sodium carbonate |

| Purification | Recrystallization, filtration | Recrystallization, solvent extraction |

| Yield | Good to excellent | High (up to 88%) |

| Purity | High (suitable for catalysis) | Very high (>99%) |

Research Findings and Notes

- The bulky di-tert-butylphenylphosphine ligands confer excellent stability to the palladium complex, making it resistant to air and moisture, which simplifies handling.

- The complex is highly active in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, which is why its preparation is optimized for high purity and yield.

- Industrial processes emphasize catalyst recycling and efficient ligand use to minimize costs and environmental impact.

- The presence of potassium carbonate or sodium carbonate in the preparation helps maintain neutral conditions and improve ligand coordination efficiency.

- Alternative methods using palladium dimers as starting materials are reported but less common for this specific ligand set.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dichlorobis(di-tert-butylphenylphosphine)palladium(II), and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example, reacting PdCl₂ with di-tert-butylphenylphosphine ligands in anhydrous solvents (e.g., toluene or THF) under inert atmospheres. Multi-step protocols involving reflux conditions (90–110°C for 12–24 hours) and stoichiometric control (2:1 ligand-to-Pd ratio) are critical . Purification via recrystallization or column chromatography ensures >97% purity, as verified by EA (elemental analysis) and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this complex?

- Methodological Answer :

- ³¹P NMR : Detects ligand coordination shifts (δ ~20–30 ppm for phosphine-Pd bonds) .

- X-ray crystallography : Resolves steric effects from tert-butyl groups and confirms octahedral geometry .

- EA and ICP-OES : Validate Pd:Cl:ligand stoichiometry .

Q. What are the primary catalytic applications of this complex in organic synthesis?

- Methodological Answer : The complex is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Its bulky phosphine ligands enhance stability against oxidation and improve selectivity in sterically hindered substrates. For example, in aryl chloride couplings, yields >80% are achieved at 0.5–1 mol% catalyst loading .

Advanced Research Questions

Q. How do steric and electronic properties of di-tert-butylphenylphosphine ligands influence catalytic efficiency compared to triphenylphosphine analogs?

- Methodological Answer :

- Steric effects : tert-butyl groups increase Tolman cone angles (~170° vs. 145° for PPh₃), reducing coordination flexibility but improving substrate discrimination .

- Electronic effects : Electron-donating tert-butyl groups raise Pd's electron density, accelerating oxidative addition but slowing transmetallation. Comparative kinetic studies (e.g., UV-Vis monitoring of Pd⁰/Pd²⁺ intermediates) are recommended .

Q. What experimental strategies mitigate decomposition of this complex under aerobic or protic conditions?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes for handling .

- Solvent selection : Avoid polar protic solvents (e.g., H₂O, alcohols); anhydrous DMF or THF is preferred .

- Stabilization additives : Additives like TBAB (tetrabutylammonium bromide) reduce Pd aggregation .

Q. How should researchers address contradictory literature reports on this complex’s catalytic performance?

- Methodological Answer :

- Variable analysis : Compare reaction conditions (temperature, solvent, substrate scope) across studies. For example, discrepancies in Suzuki coupling yields may arise from base selection (K₂CO₃ vs. Cs₂CO₃) or moisture levels .

- Controlled replication : Reproduce key experiments while standardizing parameters (e.g., catalyst activation via pre-stirring in solvent) .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.